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Introduction

Azilsartan medoxomil is an angiotensin Il receptor blocker used for the treatment of
hypertension.[1][2][3] As a poorly water-soluble drug, the in vitro dissolution rate of azilsartan
medoxomil from its tablet formulation is a critical quality attribute that can influence its in vivo
bioavailability.[1][4] This application note provides detailed protocols for conducting in vitro
dissolution studies of azilsartan medoxomil tablets, along with data presentation guidelines to
ensure clarity and comparability of results. The methodologies described are based on
established pharmacopeial methods and findings from various research studies.

Experimental Protocols
Protocol 1: USP Apparatus 2 (Paddle) Method

This is a commonly employed method for azilsartan medoxomil tablets and is referenced in
FDA documentation.[3][5]

1. Materials and Equipment:

Dissolution Test Apparatus (USP Apparatus 2 - Paddle)
Water bath with heater and circulator

Dissolution vessels (900 mL capacity)

Paddles
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Volumetric flasks and pipettes

Syringes and syringe filters (0.45 pm)

UV-Vis Spectrophotometer or HPLC system

Azilsartan medoxomil reference standard

Reagents for dissolution medium preparation (e.g., potassium dihydrogen phosphate,
sodium hydroxide)

Azilsartan Kamedoxomil tablets (Test and Reference Listed Drug)[6]

. Dissolution Medium Preparation (Phosphate Buffer, pH 7.8):

Prepare a suitable volume of phosphate buffer and adjust the pH to 7.8 using an appropriate
acid or base (e.g., phosphoric acid or sodium hydroxide).
Deaerate the medium before use.[5]

. Dissolution Test Parameters:

Apparatus: USP Apparatus 2 (Paddle)[3][5]

Dissolution Medium: 900 mL of Phosphate Buffer, pH 7.8[3][5][7][8]
Temperature: 37 + 0.5°C[5][7]

Paddle Speed: 50 rpm([3][5][7]

Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[5]

Number of Units: 12 dosage units each of the test and reference products[6][9]

. Procedure:

Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37
0.5°C.

Place one azilsartan medoxomil tablet into each vessel.

Start the apparatus and withdraw samples (e.g., 10 mL) at the specified time points.

Filter the samples immediately through a 0.45 um syringe filter.

Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed
dissolution medium.

Dilute the filtered samples with the dissolution medium to a suitable concentration for
analysis.

. Analysis (UV-Vis Spectrophotometry):

Prepare a standard solution of azilsartan medoxomil in the dissolution medium.
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» Measure the absorbance of the standard and sample solutions at a wavelength of 248 nm.[1]

[4]

o Calculate the percentage of drug dissolved at each time point.

Protocol 2: USP Apparatus 1 (Basket) Method for
Modified Formulations

This method is often used for evaluating formulations designed to enhance dissolution, such as
solid dispersions.[1]

1. Materials and Equipment:
e Same as Protocol 1, but with USP Apparatus 1 (Basket) assembly.
2. Dissolution Medium Preparation (0.1N HCI):

e Prepare a suitable volume of 0.1N Hydrochloric Acid.
o Deaerate the medium before use.

3. Dissolution Test Parameters:

o Apparatus: USP Apparatus 1 (Basket)[1]

e Dissolution Medium: 900 mL of 0.1N HCI[1]

o Temperature: 37 £ 0.5°C[1]

o Rotation Speed: 100 rpm[1]

e Sampling Times: 10, 20, 30, 45, and 60 minutes.

e Number of Units: At least 3 tablets for each formulation.[1]

4. Procedure:
» Follow the same general procedure as Protocol 1, placing one tablet in each basket.
5. Analysis (UV-Vis Spectrophotometry):

o Follow the same analytical procedure as Protocol 1, using 0.1N HCI as the blank and diluent.
The analytical wavelength remains 248 nm.[1]

Data Presentation
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Quantitative data from dissolution studies should be summarized in a clear and structured
tabular format to facilitate comparison between different formulations or against a reference
product.

Table 1: Comparative Dissolution Profile of Azilsartan Medoxomil Tablets in Phosphate Buffer
(pH 7.8)

. % Drug Dissolved -
) . % Drug Dissolved - Test
Time (minutes) Reference Product (Mean *
Product (Mean * SD, n=12)
SD, n=12)
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Table 2: Dissolution Profile of Azilsartan Medoxomil Formulations in 0.1N HCI

% Drug Dissolved - % Drug Dissolved - % Drug Dissolved -
Time (minutes) Formulation A Formulation B Pure Drug (Mean *
(Mean * SD, n=3) (Mean * SD, n=3) SD, n=3)
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Visualization

A diagrammatic representation of the experimental workflow can aid in understanding the
sequence of operations in the dissolution testing process.

Preparation Dissolution Test
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Caption: Experimental workflow for in vitro dissolution testing of tablets.

Conclusion

The provided protocols and data presentation formats offer a standardized approach to the in
vitro dissolution testing of azilsartan medoxomil tablets. Adherence to these methodologies will
ensure the generation of reliable and reproducible data, which is essential for formulation
development, quality control, and regulatory submissions. For abbreviated new drug
applications (ANDAS), it is recommended to consult the FDA's Dissolution Methods database
for the most current information.[6][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.iajps.com/pdf/december2016/32.AZILSARTAN.pdf
https://www.researchgate.net/publication/353066749_FORMULATION_DEVELOPMENT_AND_EVALUATION_OF_FAST_DISSOLVING_TABLETS_CONTANING_AZILSARTAN_MEDOXOMIL
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2011/200796orig1s000chemr.pdf
https://www.pkheartjournal.com/index.php/journal/article/download/1718/1641/1659
https://patents.google.com/patent/WO2019130277A1/en
https://patents.google.com/patent/WO2019130277A1/en
https://www.accessdata.fda.gov/drugsatfda_docs/psg/PSG_200796.pdf
https://www.journalijar.com/uploads/2016/08/121_IJAR-11928.pdf
http://impactfactor.org/PDF/IJDDT/15/IJDDT,Vol15,Issue3,Article8.pdf
https://pharmadesk.com/crolibrary/USFDA-OGD-Recommendations/Azilsartan_Medoxomil_Tab_200796_RC06-12.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/psg/PSG_202331.pdf
https://www.benchchem.com/product/b1666441#in-vitro-dissolution-studies-of-azilsartan-kamedoxomil-tablets
https://www.benchchem.com/product/b1666441#in-vitro-dissolution-studies-of-azilsartan-kamedoxomil-tablets
https://www.benchchem.com/product/b1666441#in-vitro-dissolution-studies-of-azilsartan-kamedoxomil-tablets
https://www.benchchem.com/product/b1666441#in-vitro-dissolution-studies-of-azilsartan-kamedoxomil-tablets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

